molecular formula C6H12FNO B2447115 2-(2-Fluoroethyl)morpholine CAS No. 1427499-53-3

2-(2-Fluoroethyl)morpholine

Cat. No.: B2447115
CAS No.: 1427499-53-3
M. Wt: 133.166
InChI Key: XXWWYNJFBRSWTJ-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)morpholine is an organic compound with the molecular formula C6H12FNO It is a morpholine derivative where a fluoroethyl group is attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 2-fluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the use of ethyl acrylate and morpholine in the presence of iron(III) chloride as a catalyst. This reaction proceeds via a Michael addition followed by hydrazinolysis and Curtius rearrangement to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the fluoroethyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, acetonitrile, elevated temperatures.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous ether, low temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

Scientific Research Applications

2-(2-Fluoroethyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The compound may also modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)morpholine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    2-(2-Bromoethyl)morpholine: Contains a bromoethyl group, leading to different reactivity and applications.

    2-(2-Iodoethyl)morpholine: Features an iodoethyl group, which can influence its chemical behavior and biological activity.

Uniqueness

2-(2-Fluoroethyl)morpholine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity patterns and biological activities compared to its chloro, bromo, and iodo counterparts. The fluoroethyl group can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

2-(2-fluoroethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWWYNJFBRSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427499-53-3
Record name 2-(2-fluoroethyl)morpholine
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